2-(Methylthio)-6,7-dihydro-5H-cyclopenta[d]pyrimidine 2-(Methylthio)-6,7-dihydro-5H-cyclopenta[d]pyrimidine
Brand Name: Vulcanchem
CAS No.: 36274-34-7
VCID: VC6909762
InChI: InChI=1S/C8H10N2S/c1-11-8-9-5-6-3-2-4-7(6)10-8/h5H,2-4H2,1H3
SMILES: CSC1=NC=C2CCCC2=N1
Molecular Formula: C8H10N2S
Molecular Weight: 166.24

2-(Methylthio)-6,7-dihydro-5H-cyclopenta[d]pyrimidine

CAS No.: 36274-34-7

Cat. No.: VC6909762

Molecular Formula: C8H10N2S

Molecular Weight: 166.24

* For research use only. Not for human or veterinary use.

2-(Methylthio)-6,7-dihydro-5H-cyclopenta[d]pyrimidine - 36274-34-7

Specification

CAS No. 36274-34-7
Molecular Formula C8H10N2S
Molecular Weight 166.24
IUPAC Name 2-methylsulfanyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine
Standard InChI InChI=1S/C8H10N2S/c1-11-8-9-5-6-3-2-4-7(6)10-8/h5H,2-4H2,1H3
Standard InChI Key IFQZZMKLFMUHRW-UHFFFAOYSA-N
SMILES CSC1=NC=C2CCCC2=N1

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The molecular structure of 2-(methylthio)-6,7-dihydro-5H-cyclopenta[d]pyrimidine (C₈H₁₀N₂S) consists of a pyrimidine ring (positions 1–4) fused to a cyclopentane ring (positions 5–9), with a methylthio group at position 2. The bicyclic system adopts a puckered conformation due to the saturated cyclopentane component, while the pyrimidine ring maintains aromaticity . Key bond lengths and angles derived from computational models suggest significant delocalization of π-electrons across the N-C-S framework, which influences its reactivity .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₈H₁₀N₂S
Molecular Weight166.24 g/mol
IUPAC Name2-(Methylsulfanyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine
SMILESCSc1nc2CCCC2nc1
InChIKeyWDDBZCKBRCTSOZ-UHFFFAOYSA-N

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) studies of related cyclopenta[d]pyrimidine derivatives reveal distinct proton environments. For example, the methylthio group typically resonates as a singlet near δ 2.5 ppm in ¹H NMR, while pyrimidine protons appear as multiplet signals between δ 7.0–8.5 ppm . The cyclopentane ring protons exhibit complex splitting patterns due to diastereotopic effects, often observed as multiplets in the δ 1.8–3.0 ppm range . Infrared (IR) spectra show strong absorption bands at 2200–2250 cm⁻¹ (C≡N stretching in analogous nitrile derivatives) and 650–750 cm⁻¹ (C-S stretching) .

Synthesis and Functionalization

Synthetic Routes

The synthesis of 2-(methylthio)-6,7-dihydro-5H-cyclopenta[d]pyrimidine typically proceeds via cyclocondensation strategies. A representative method involves:

  • Preparation of 2-cyclopentenone precursors through Claisen-Schmidt condensation

  • Ring-closing reactions with thiourea derivatives

  • Methylation using methyl iodide or dimethyl sulfate

Recent advances employ catalytic sodium alkoxide systems (e.g., NaOEt/EtOH) to facilitate cyclization, achieving yields up to 78% under optimized conditions . The methylthio group is introduced either during the cyclization step using methylthio-containing reagents or via post-synthetic modification of hydroxyl precursors .

Physicochemical Properties

Solubility and Stability

Experimental data for the pure compound remain limited, but analogues exhibit:

  • Moderate solubility in polar aprotic solvents (DMSO > DMF > acetone)

  • Limited aqueous solubility (<0.1 mg/mL at pH 7)

  • Stability under inert atmospheres up to 150°C, with decomposition observed above 200°C

Computational Chemistry Insights

Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level predict:

  • HOMO (-6.32 eV) localized on the pyrimidine ring and sulfur atom

  • LUMO (-1.89 eV) distributed across the cyclopentane moiety

  • Dipole moment of 3.78 Debye, indicating significant polarity
    These electronic properties suggest potential for charge-transfer interactions in supramolecular systems .

Biological and Industrial Applications

Materials Science Applications

The compound’s extended π-system and sulfur heteroatom make it promising for:

  • Organic semiconductors: Calculated hole mobility of 0.45 cm²/V·s

  • Corrosion inhibition: 89% efficiency for mild steel in 1M HCl at 298K (analogous derivatives)

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